3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2260930-79-6
VCID: VC4233528
InChI: InChI=1S/C9H15N3.2ClH/c10-5-1-7-12-9(4-6-11-12)8-2-3-8;;/h4,6,8H,1-3,5,7,10H2;2*1H
SMILES: C1CC1C2=CC=NN2CCCN.Cl.Cl
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.16

3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride

CAS No.: 2260930-79-6

Cat. No.: VC4233528

Molecular Formula: C9H17Cl2N3

Molecular Weight: 238.16

* For research use only. Not for human or veterinary use.

3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride - 2260930-79-6

Specification

CAS No. 2260930-79-6
Molecular Formula C9H17Cl2N3
Molecular Weight 238.16
IUPAC Name 3-(5-cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C9H15N3.2ClH/c10-5-1-7-12-9(4-6-11-12)8-2-3-8;;/h4,6,8H,1-3,5,7,10H2;2*1H
Standard InChI Key HOIPYZXINMYKAO-UHFFFAOYSA-N
SMILES C1CC1C2=CC=NN2CCCN.Cl.Cl

Introduction

3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine; dihydrochloride is a chemical compound belonging to the class of pyrazole derivatives. It is characterized by a unique structure that includes a cyclopropyl group and a propan-1-amine side chain, with the dihydrochloride salt form enhancing its solubility and stability. This compound is of significant interest in scientific research and medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding, as well as its therapeutic effects in areas such as anti-inflammatory and anticancer research .

2.1. Molecular Formula and Weight

  • Molecular Formula: C9H17Cl2N3

  • Molecular Weight: 238.15 g/mol .

2.2. Synthesis

The synthesis of 3-(5-cyclopropylpyrazol-1-yl)propan-1-amine typically involves several key steps, including the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the propan-1-amine side chain. The reaction conditions can vary based on the reagents used.

3.1. Mechanism of Action

The mechanism of action of 3-(5-cyclopropylpyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The structural features, particularly the cyclopropyl group and pyrazole ring, influence its binding affinity and specificity towards these targets, modulating biological pathways effectively.

3.2. Therapeutic Potential

This compound has been studied for its potential therapeutic effects in areas such as anti-inflammatory and anticancer research. Its ability to inhibit enzymes or bind to receptors makes it a promising candidate for drug development in these fields.

4.2. Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine; dihydrochlorideCyclopropyl group and propan-1-amine side chainPotential anti-inflammatory and anticancer activities
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amineDicyclopropyl groups and ethanamine moietyUnique chemical reactivity and biological effects

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